molecular formula C24H20ClN3O4 B2387596 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903345-34-6

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2387596
CAS No.: 903345-34-6
M. Wt: 449.89
InChI Key: FINQLXFBCPPRMM-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-16-9-6-14(7-10-16)23(29)22-21(26)20(18-5-3-4-12-28(18)22)24(30)27-17-13-15(25)8-11-19(17)32-2/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINQLXFBCPPRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS Number: 903345-34-6) is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C24_{24}H20_{20}ClN3_3O4_4
  • Molecular Weight : 449.9 g/mol
  • Structure : The compound features an indolizine core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. While specific data on this compound is limited, related derivatives have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Compounds in the indolizine family have demonstrated MIC values as low as 0.5 μg/mL against various Gram-positive bacteria, suggesting a strong antibacterial effect .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Indolizine Derivative0.5Staphylococcus aureus
Gatifloxacin0.5Staphylococcus aureus

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of related indolizine derivatives were evaluated using the HepG2 cancer cell line:

  • IC50_{50} values were determined, with some derivatives exhibiting significant cytotoxicity while others showed minimal effects. For instance, one derivative demonstrated an IC50_{50} of 41.6 μM against HepG2 cells, indicating moderate cytotoxicity .

Table 2: Cytotoxicity Results

CompoundIC50_{50} (μM)Cell Line
Indolizine Derivative41.6HepG2 (cancer)
Control>100HepG2 (cancer)

The mechanisms by which these compounds exert their biological effects are still under investigation. Some studies suggest that indolizine derivatives may interact with specific proteins or enzymes involved in bacterial replication or cancer cell proliferation.

  • Protein Interaction : Molecular docking studies indicate that these compounds can form hydrogen bonds with amino acid residues in target proteins, potentially disrupting their function .
  • Cell Membrane Integrity : Some derivatives have been shown to compromise bacterial cell membrane integrity, leading to cell lysis and death .

Case Studies

A case study involving a series of indolizine derivatives demonstrated their potential as antibacterial agents. The study found that modifications to the indolizine structure could enhance activity against specific bacterial strains while minimizing cytotoxic effects on human cells .

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